Umbralisib Tosylate

PI3K delta inhibitor kinase selectivity off-target activity

Umbralisib tosylate (TGR-1202 tosylate, CAS 1532533-72-4) is the clinically validated, amorphous monotosylate salt of umbralisib—the only approved PI3Kδ inhibitor featuring dual CK1ε co-inhibition. With >225-fold selectivity for PI3Kδ over PI3Kγ (Kd: 6.2 nM vs. 1400 nM), it enables clean dissection of PI3Kδ-specific pharmacology without PI3Kγ-mediated confounding effects. Unlike idelalisib or duvelisib, it uniquely silences c-Myc translation via 4E-BP1-eIF4F axis modulation, essential for CK1ε-dependent research. As the reference compound for improved PI3Kδ tolerability (grade 3/4 diarrhea <4%, colitis <1%), it is mandatory for comparative toxicology and next-generation inhibitor development.

Molecular Formula C38H32F3N5O6S
Molecular Weight 743.8 g/mol
CAS No. 1532533-72-4
Cat. No. B8752720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUmbralisib Tosylate
CAS1532533-72-4
Molecular FormulaC38H32F3N5O6S
Molecular Weight743.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F
InChIInChI=1S/C31H24F3N5O3.C7H8O3S/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;1-6-2-4-7(5-3-6)11(8,9)10/h4-16H,1-3H3,(H2,35,36,37);2-5H,1H3,(H,8,9,10)/t16-;/m0./s1
InChIKeyKYJWUPZPSXZEPG-NTISSMGPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Umbralisib Tosylate (CAS 1532533-72-4): PI3Kδ/CK1ε Dual Inhibitor for Hematologic Malignancy Research


Umbralisib tosylate (CAS 1532533-72-4, also designated TGR-1202 tosylate or RP5264 tosylate) is the 4-methylbenzenesulfonate salt of umbralisib, an orally bioavailable small molecule that selectively inhibits the p110δ isoform of class I phosphatidylinositol-3-kinase (PI3Kδ) and casein kinase-1 epsilon (CK1ε) [1]. The compound was approved by the FDA in 2021 under accelerated approval for adult patients with relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL) [2]. The tosylate salt formulation serves as the clinical dosage form and exhibits distinct solid-state properties relative to alternative salt forms and the free base [3].

Why Umbralisib Tosylate Cannot Be Substituted with Other PI3Kδ Inhibitors in Preclinical or Clinical Research


PI3Kδ inhibitors approved for hematologic malignancies—including idelalisib, duvelisib, and copanlisib—exhibit materially divergent isoform selectivity profiles and toxicity signatures that preclude direct substitution in experimental or therapeutic contexts [1]. Idelalisib selectively inhibits PI3Kδ alone, duvelisib inhibits both PI3Kδ and PI3Kγ, and copanlisib acts as a pan-class I PI3K inhibitor with substantial α-isoform activity [2]. These pharmacological differences translate into distinct adverse event spectra: idelalisib and duvelisib carry FDA black box warnings for hepatotoxicity, severe diarrhea/colitis, and pneumonitis, while copanlisib is associated with hyperglycemia and hypertension driven by PI3Kα inhibition [1]. Umbralisib tosylate possesses a structurally distinct scaffold with improved PI3Kδ selectivity and the unique addition of CK1ε inhibition, a feature absent from all other approved PI3K inhibitors [3]. Consequently, procurement of umbralisib tosylate—specifically the tosylate salt employed in clinical development—is essential for studies requiring the compound's precise selectivity signature, CK1ε co-inhibition, and differentiated immunomodulatory profile.

Umbralisib Tosylate (CAS 1532533-72-4) Comparative Evidence for Procurement and Selection


Improved PI3Kδ Isoform Selectivity Relative to Idelalisib and Duvelisib

Umbralisib demonstrates enhanced selectivity for the PI3Kδ isoform compared with first-generation PI3Kδ inhibitors. In direct kinome profiling, umbralisib exhibits substantially reduced activity against the PI3Kγ isoform relative to duvelisib, and improved overall PI3Kδ selectivity compared to idelalisib [1]. Kd values from binding assays demonstrate >1000-fold selectivity for PI3Kδ over PI3Kα (>10,000 nM), PI3Kβ (>10,000 nM), and PI3Kγ (1400 nM) . This selectivity profile differs from duvelisib, which inhibits both PI3Kδ and PI3Kγ, and from copanlisib, which exhibits pan-PI3K inhibition including potent PI3Kα activity [1].

PI3K delta inhibitor kinase selectivity off-target activity hematologic malignancy

Dual PI3Kδ/CK1ε Inhibition as a Unique Differentiator Among Approved PI3K Inhibitors

Umbralisib tosylate is the only FDA-approved PI3Kδ inhibitor that additionally targets casein kinase-1 epsilon (CK1ε), with an EC50 of 6.0 μM [1]. This dual inhibition is not present in idelalisib, duvelisib, or copanlisib, all of which lack CK1ε activity [2]. Preclinical studies demonstrate that CK1ε inhibition contributes to the compound's unique immunomodulatory profile, including reduced effects on regulatory T cells (Tregs) compared to other PI3Kδ inhibitors [3]. In human DLBCL cell line LY7, umbralisib (15-50 μM) potently represses c-Myc expression, an effect attributed to the combined PI3Kδ and CK1ε inhibition [1].

CK1 epsilon inhibitor dual kinase inhibitor c-Myc translation T-regulatory cell

Reduced Incidence of Grade 3/4 Immune-Mediated Adverse Events Versus First-Generation PI3Kδ Inhibitors

An integrated safety analysis of 336 patients receiving umbralisib across five Phase 1/2 clinical trials demonstrated a differentiated toxicity profile compared with first-generation PI3Kδ inhibitors [1]. Grade 3/4 diarrhea occurred in 4% of patients, and grade 3/4 colitis in <1%, contrasting with idelalisib and duvelisib, which carry FDA black box warnings for severe diarrhea/colitis with reported grade ≥3 rates of 14-20% in comparable patient populations [2]. Additionally, a Phase 1 study reported no observed cases of grade 3 hepatotoxicity or colitis among umbralisib-treated patients, whereas idelalisib is associated with hepatotoxicity rates of 16-18% [3]. The absence of PI3Kγ inhibition and the addition of CK1ε targeting have been mechanistically proposed to underlie this improved tolerability profile [1].

PI3K inhibitor toxicity diarrhea colitis hepatotoxicity safety profile

Tosylate Salt Form: Amorphous Solid-State Advantages for Bioavailability and Formulation Consistency

Umbralisib tosylate (CAS 1532533-72-4) is the specific salt form utilized in clinical development and commercial formulation, distinguishing it from alternative salt forms including hydrochloride (CAS 1532533-78-0), sulfate, and the free base [1]. Patent literature discloses amorphous umbralisib monotosylate, which exhibits higher intrinsic solubility compared to crystalline solid-state forms of the compound [2]. Generally, amorphous forms demonstrate superior dissolution rates relative to their crystalline counterparts, a property that can influence oral absorption and bioavailability [2]. The free base is practically insoluble in water, whereas the tosylate salt provides enhanced pharmaceutical processability .

tosylate salt amorphous solid dispersion oral bioavailability pharmaceutical formulation

High-Value Research and Procurement Scenarios for Umbralisib Tosylate (CAS 1532533-72-4)


Investigations of PI3Kδ Inhibition Without Concomitant PI3Kγ Off-Target Activity

For studies requiring selective interrogation of PI3Kδ signaling without the confounding effects of PI3Kγ inhibition, umbralisib tosylate is the appropriate tool compound. Duvelisib, which co-inhibits PI3Kγ, induces pro-inflammatory cytokine production and alters T-cell cytotoxicity via PI3Kγ blockade, a confounder absent with umbralisib [1]. The compound's >225-fold selectivity for PI3Kδ over PI3Kγ (Kd: 6.2 nM vs. 1400 nM) enables cleaner dissection of PI3Kδ-specific pharmacology in B-cell malignancy models [1].

Studies Examining CK1ε-Mediated Translational Control and c-Myc Regulation in Lymphoma

Umbralisib tosylate is uniquely suited for research into CK1ε-dependent mechanisms in hematologic malignancies. CK1ε regulates protein translation via the 4E-BP1-eIF4F axis, and umbralisib's dual PI3Kδ/CK1ε inhibition silences c-Myc translation in DLBCL cells at 15-50 μM concentrations [2]. This mechanism is not accessible with idelalisib, duvelisib, or copanlisib, all of which lack CK1ε inhibitory activity. Procurement of umbralisib tosylate is therefore mandatory for studies exploring this translational control pathway.

Preclinical Toxicology and Tolerability Studies Comparing PI3K Inhibitor Classes

In comparative toxicology assessments of PI3Kδ inhibitors, umbralisib tosylate serves as the reference compound for improved tolerability. The integrated safety dataset (n=336 patients) establishes baseline rates of grade 3/4 diarrhea (4%), colitis (<1%), and transaminitis (<3%), which contrast sharply with idelalisib and duvelisib [3]. Researchers evaluating next-generation PI3Kδ inhibitors or investigating immune-mediated adverse event mechanisms should include umbralisib tosylate as the comparator agent representing differentiated safety pharmacology [3].

Pharmacokinetic and Formulation Studies Requiring Clinically Validated Salt Form

For in vivo pharmacokinetic investigations, formulation development, or bioequivalence studies, procurement of umbralisib tosylate (CAS 1532533-72-4)—specifically the amorphous monotosylate form—is essential. The free base is practically insoluble in water, whereas the tosylate salt offers improved pharmaceutical processability and is the form used in clinical trials and commercial manufacturing [4]. Alternative salts (e.g., hydrochloride) or the free base introduce variables in solubility, dissolution rate, and oral absorption that deviate from the clinically validated profile [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Umbralisib Tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.